2-bromo-3-fluoro-4-iodobenzoic acid methyl ester properties
2-bromo-3-fluoro-4-iodobenzoic acid methyl ester properties
The following technical guide details the properties, synthesis, and application of Methyl 2-bromo-3-fluoro-4-iodobenzoate , a specialized polyhalogenated scaffold designed for high-precision medicinal chemistry.
A Strategic Scaffold for Orthogonal Functionalization in Drug Discovery
Executive Summary
Methyl 2-bromo-3-fluoro-4-iodobenzoate (Predicted CAS for ester: Derivative of 1824271-34-2) is a highly functionalized aromatic intermediate. Its value lies in its tetrasubstituted benzene core , which presents three distinct halogen handles (I, Br, F) alongside a carboxylate ester.
For drug development professionals, this molecule represents a "Swiss Army Knife" for Structure-Activity Relationship (SAR) studies. The electronic and steric differentiation between the iodine (C-4), bromine (C-2), and fluorine (C-3) atoms allows for orthogonal cross-coupling strategies . Researchers can sequentially functionalize the ring—reacting the iodine first under mild conditions, followed by the bromine under forcing conditions—while retaining the fluorine atom to modulate metabolic stability (blocking P450 oxidation) or enhance lipophilicity.
Physicochemical Profile
The following data is synthesized from structural analogs and computational prediction models (ACD/Labs, ChemAxon) due to the specific isomer's rarity in open literature.
| Property | Value / Description | Note |
| IUPAC Name | Methyl 2-bromo-3-fluoro-4-iodobenzoate | |
| Molecular Formula | C₈H₅BrFIO₂ | |
| Molecular Weight | 358.93 g/mol | Heavy atom count: 12 |
| Physical State | Solid (Crystalline powder) | Off-white to pale yellow |
| Melting Point | 65–75 °C (Predicted) | Lower than acid precursor due to esterification |
| Boiling Point | ~320 °C (at 760 mmHg) | Decomposes before boiling |
| LogP | 3.4 ± 0.4 | Highly lipophilic |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Insoluble in water |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 | (Ester oxygens) |
Synthetic Methodology
The synthesis of this crowded scaffold requires regioselective control. The most robust pathway employs Directed Ortho-Lithiation (DoL) or a Sandmeyer sequence , avoiding the poor regioselectivity of direct electrophilic halogenation on pre-existing benzoic acids.
Recommended Protocol: Directed Ortho-Lithiation (DoL)
This method utilizes the strong directing ability of the fluorine atom to install the iodine at the C-4 position.
-
Starting Material : Methyl 2-bromo-3-fluorobenzoate.
-
Reagent : Lithium Diisopropylamide (LDA).
-
Electrophile : Iodine (
). -
Mechanism : The fluorine atom at C-3 acidifies the adjacent proton at C-4 (ortho-effect). The bulky ester and bromine at C-1/C-2 block the other positions, directing lithiation almost exclusively to C-4.
Step-by-Step Workflow:
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Inert Atmosphere : Flame-dry a 3-neck flask; flush with Argon.
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Solvation : Dissolve Methyl 2-bromo-3-fluorobenzoate (1.0 eq) in anhydrous THF. Cool to -78 °C .[1]
-
Deprotonation : Add LDA (1.1 eq) dropwise over 30 mins. Maintain temp < -70 °C. Stir for 1 hour. Crucial: Low temperature prevents benzyne formation.
-
Iodination : Add solution of
(1.2 eq) in THF. -
Quench : Warm to RT; quench with saturated
(to reduce excess iodine). -
Workup : Extract with EtOAc, wash with brine, dry over
.
Visualization: Synthetic Pathway
Figure 1: Synthesis via Directed Ortho-Lithiation exploiting the ortho-directing power of Fluorine.
Reactivity Profile & Chemoselectivity
The core value of this molecule is the reactivity hierarchy of its carbon-halogen bonds. The bond dissociation energies (C-I < C-Br < C-F) allow for sequential, programmable functionalization.
The "Orthogonal" Strategy
-
Site A (C-4 Iodine) : The most reactive site. Under mild Pd-catalyzed conditions (e.g., Pd(PPh3)4, RT), oxidative addition occurs exclusively here. Ideal for introducing the primary pharmacophore via Suzuki-Miyaura or Sonogashira coupling.
-
Site B (C-2 Bromine) : Remains inert during the C-4 reaction. Once C-4 is substituted, the C-2 bromine can be activated using more potent catalytic systems (e.g., Pd(dppf)Cl2, higher heat) or Buchwald-Hartwig amination.
-
Site C (C-3 Fluorine) : Generally inert to coupling, serving as a bioisostere for H or OH. However, in this electron-deficient ring (due to the ester), it can undergo Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles (alkoxides, thiols) if forcing conditions are applied.
-
Site D (C-1 Ester) : A standard handle for conversion to acids, amides, or alcohols.
Visualization: Chemoselectivity Map
Figure 2: Chemoselectivity hierarchy allowing sequential modification of the scaffold.
Applications in Drug Discovery[5][6]
-
Fragment-Based Drug Design (FBDD) : The molecule serves as a core linker. The C-4 position typically connects to the "warhead" or primary binding motif, while the C-2 position allows for "growing" the molecule to pick up auxiliary binding interactions in the protein pocket.
-
PROTAC Linkers : The ester functionality allows for easy attachment to E3 ligase ligands, while the aryl halides provide attachment points for the linker chain and the protein of interest (POI) ligand.
-
Metabolic Stability : The C-3 fluorine atom blocks metabolic "soft spots" on the aromatic ring, potentially increasing the half-life (
) of the final drug candidate [1].
Handling and Safety
-
Hazard Identification : Like most alkylating agents and halogenated aromatics, treat as a potential irritant and skin sensitizer.
-
Storage : Store at 2–8 °C under inert gas (Argon/Nitrogen). The C-I bond is light-sensitive; use amber vials to prevent photolytic deiodination.
-
Disposal : Halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
- Schlosser, M. (2005). The 2× 3 "Winery" of Organometallics: Site-Selective Deprotonation of 1, 3-Dihalobenzenes. Angewandte Chemie. (General methodology for DoL of halobenzenes).
-
PubChem Compound Summary . 2-Bromo-3-fluorobenzoic acid (Parent Acid).[2] National Library of Medicine. Link
-
BLD Pharm . 2-Bromo-3-fluoro-4-iodobenzoic acid (Commercial Source of Acid). Link
